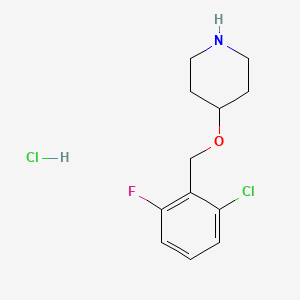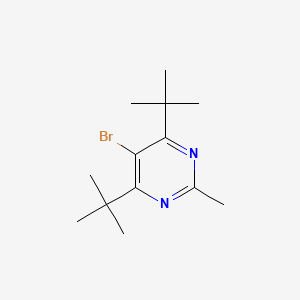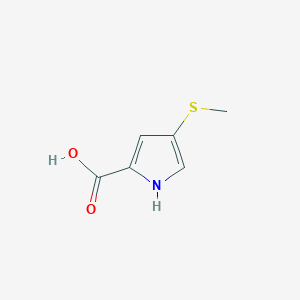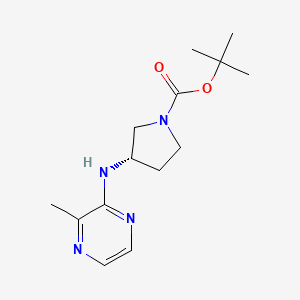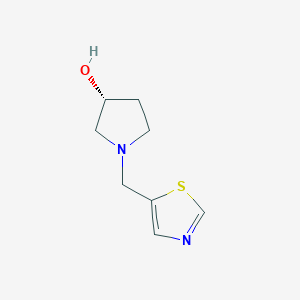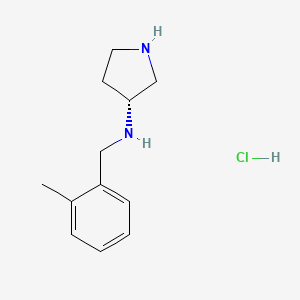
(S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol
Vue d'ensemble
Description
(S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol, commonly known as CFM-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFM-2 belongs to the class of compounds known as allosteric modulators, which can selectively enhance or inhibit the activity of specific receptors in the body.
Mécanisme D'action
CFM-2 acts as an allosteric modulator of the α7 nAChR and the NMDAR. It binds to a specific site on these receptors, known as the allosteric site, which is distinct from the site where the natural ligand binds. This binding causes a conformational change in the receptor, which results in an increase or decrease in its activity.
Biochemical and Physiological Effects
CFM-2 has been shown to have several biochemical and physiological effects. It has been demonstrated to enhance the activity of the α7 nAChR, which plays a crucial role in learning and memory. CFM-2 has also been shown to reduce inflammation by inhibiting the activity of the NMDAR. Additionally, CFM-2 has been shown to reduce pain perception by modulating the activity of the α7 nAChR.
Avantages Et Limitations Des Expériences En Laboratoire
CFM-2 has several advantages for lab experiments. It is a highly selective allosteric modulator, which means that it can selectively modulate the activity of specific receptors in the body. This selectivity makes it a valuable tool for studying the function of these receptors in various physiological processes. However, CFM-2 has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the activity of natural ligands. Additionally, CFM-2 has a complex synthesis process, which may limit its availability for lab experiments.
Orientations Futures
CFM-2 has significant potential for future research. One possible direction is to study its therapeutic potential for various neurological disorders, including Alzheimer's disease and schizophrenia. CFM-2 may also have potential as a pain reliever or anti-inflammatory agent. Additionally, further research is needed to understand the mechanism of action of CFM-2 and its effects on other receptors in the body.
Conclusion
In conclusion, CFM-2 is a synthetic compound that has significant potential for therapeutic applications. It acts as an allosteric modulator of the α7 nAChR and the NMDAR, which play crucial roles in various physiological processes. CFM-2 has several advantages for lab experiments, including its selectivity and potency, but it also has some limitations, including its synthetic nature and complex synthesis process. Future research on CFM-2 may lead to the development of novel therapies for various neurological disorders and other conditions.
Applications De Recherche Scientifique
CFM-2 has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of several receptors in the body, including the α7 nicotinic acetylcholine receptor (α7 nAChR) and the N-methyl-D-aspartate receptor (NMDAR). These receptors play a crucial role in various physiological processes, including learning and memory, inflammation, and pain perception.
Propriétés
IUPAC Name |
(3S)-1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-10-2-1-3-11(13)9(10)7-14-5-4-8(15)6-14/h1-3,8,15H,4-7H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSYMSMQHJJVSO-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188641 | |
| Record name | 3-Pyrrolidinol, 1-[(2-chloro-6-fluorophenyl)methyl]-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289585-19-8 | |
| Record name | 3-Pyrrolidinol, 1-[(2-chloro-6-fluorophenyl)methyl]-, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289585-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinol, 1-[(2-chloro-6-fluorophenyl)methyl]-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





